塞瑞替尼 D7
概述
描述
Ceritinib-d7 是西瑞替尼的氘代衍生物,西瑞替尼是一种强效且选择性的间变性淋巴瘤激酶 (ALK) 抑制剂。西瑞替尼主要用于治疗 ALK 阳性非小细胞肺癌 (NSCLC)。Ceritinib-d7 中的氘代标记用于研究西瑞替尼的药代动力学和代谢途径,为其在生物系统中的行为提供宝贵的见解 .
科学研究应用
Ceritinib-d7 具有广泛的科学研究应用,包括:
药代动力学研究: 用于研究西瑞替尼在生物系统中的吸收、分布、代谢和排泄 (ADME)。
代谢途径分析: 有助于识别和表征西瑞替尼的代谢途径。
药物相互作用研究: 用于研究西瑞替尼与其他药物的潜在相互作用。
生物学研究: 用于与癌症生物学相关的研究,特别是在了解 ALK 抑制机制方面。
作用机制
与西瑞替尼一样,Ceritinib-d7 通过抑制间变性淋巴瘤激酶 (ALK) 的活性发挥作用。ALK 是一种受体酪氨酸激酶,在某些癌症(包括 NSCLC)的发生和发展中起着至关重要的作用。Ceritinib-d7 对 ALK 的抑制导致:
抑制 ALK 自磷酸化: 防止 ALK 及其下游信号通路激活。
抑制细胞增殖: 抑制 ALK 阳性癌细胞的增殖。
诱导凋亡: 促进癌细胞的程序性细胞死亡
安全和危害
未来方向
生化分析
Biochemical Properties
Ceritinib D7 plays a crucial role in inhibiting the activity of ALK, a receptor tyrosine kinase involved in the development and progression of certain cancers. By inhibiting ALK, Ceritinib D7 disrupts the autophosphorylation of ALK and the subsequent phosphorylation of downstream signaling proteins such as STAT3. This inhibition leads to the suppression of ALK-dependent cancer cell proliferation . Additionally, Ceritinib D7 interacts with other kinases such as insulin receptor (InsR) and insulin-like growth factor 1 receptor (IGF-1R), albeit with lower potency .
Cellular Effects
Ceritinib D7 exerts significant effects on various cell types, particularly cancer cells. In ALK-positive NSCLC cells, Ceritinib D7 inhibits cell proliferation and induces apoptosis. It also affects cell signaling pathways, including the RTK-ACK1-AR and AKT-mTOR pathways, leading to reduced cell growth and survival . Furthermore, Ceritinib D7 has been shown to inhibit glucose consumption in lung cancer cells, which is a biomarker for its efficacy .
Molecular Mechanism
At the molecular level, Ceritinib D7 functions as a tyrosine kinase inhibitor that selectively targets ALK. It binds to the ATP-binding site of ALK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition halts the proliferation of cancer cells and induces apoptosis . Ceritinib D7 also inhibits other kinases such as IGF-1R and InsR, contributing to its antitumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ceritinib D7 have been observed to change over time. Studies have shown that Ceritinib D7 remains stable under various conditions, with a half-life of approximately 41 hours . Long-term exposure to Ceritinib D7 in in vitro and in vivo studies has demonstrated sustained inhibition of ALK activity and tumor growth . Resistance to Ceritinib D7 can develop over time due to mutations in the ALK gene .
Dosage Effects in Animal Models
In animal models, the effects of Ceritinib D7 vary with different dosages. Lower doses of Ceritinib D7 have been shown to effectively inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects such as gastrointestinal toxicity, hepatotoxicity, and prolonged QT interval . The optimal dosage of Ceritinib D7 is crucial for balancing efficacy and safety in therapeutic applications.
Metabolic Pathways
Ceritinib D7 is metabolized primarily by the cytochrome P450 enzyme CYP3A. This enzyme mediates the oxidation of Ceritinib D7, leading to the formation of various metabolites . The inhibition of CD39 by Ceritinib D7 also affects the metabolic pathways involving extracellular ATP and adenosine, which play roles in immune response and cancer progression .
Transport and Distribution
Ceritinib D7 is transported and distributed within cells and tissues through various mechanisms. It has been shown to penetrate the blood-brain barrier, making it effective against brain metastases in ALK-positive NSCLC . Ceritinib D7 is also distributed to other tissues, where it interacts with transporters and binding proteins to exert its therapeutic effects .
Subcellular Localization
The subcellular localization of Ceritinib D7 is primarily within the cytoplasm, where it interacts with ALK and other kinases. Ceritinib D7’s localization is influenced by its binding to specific cellular compartments and organelles, such as the endoplasmic reticulum and mitochondria . This localization is essential for its activity and function in inhibiting cancer cell proliferation and survival.
准备方法
合成路线和反应条件: Ceritinib-d7 的合成涉及将氘原子掺入西瑞替尼分子中。这通常是通过在合成过程中使用氘代试剂和溶剂来实现的。主要步骤包括:
起始原料的氘代: 使用氘代溶剂和试剂对起始原料进行氘代。
偶联反应: 然后将氘代中间体进行偶联反应,形成最终的 Ceritinib-d7 化合物。
工业生产方法: Ceritinib-d7 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程包括:
批量氘代: 使用工业规模的氘代试剂对大量起始原料进行氘代。
自动化合成: 使用自动化合成设备高效地进行偶联反应。
高效液相色谱 (HPLC): 使用 HPLC 纯化最终产物,以达到所需的纯度和同位素标记
化学反应分析
反应类型: Ceritinib-d7 会发生各种化学反应,包括:
氧化: Ceritinib-d7 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以将 Ceritinib-d7 转化为还原形式。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物: 从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生羟基化的衍生物,而还原可能会产生具有改变的官能团的氘代类似物 .
相似化合物的比较
Ceritinib-d7 可以与其他 ALK 抑制剂进行比较,包括:
克瑞唑替尼: 第一代 ALK 抑制剂,效力低于西瑞替尼。
艾乐替尼: 第二代 ALK 抑制剂,具有更好的安全性。
布加替尼: 另一种第二代 ALK 抑制剂,对克瑞唑替尼耐药肿瘤有效。
洛拉替尼: 第三代 ALK 抑制剂,对多种 ALK 突变具有高效力和有效性 .
Ceritinib-d7 的独特性: Ceritinib-d7 的独特性在于其氘代标记,这使得可以进行详细的药代动力学和代谢研究。这使其成为临床前和临床研究环境中宝贵的工具 .
属性
IUPAC Name |
5-chloro-2-N-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-5-methyl-4-piperidin-4-ylphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)/i1D3,2D3,17D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERWOWGGCGHDQE-WFBMWZOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)C2CCNCC2)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36ClN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。